The synthesis of N,N-Didesmethyl Ulipristal primarily involves the demethylation of Ulipristal acetate, which is mediated by cytochrome P450 enzymes, particularly CYP3A4. This process results in the sequential removal of methyl groups from the nitrogen atom in the structure of Ulipristal acetate.
Research has demonstrated that various stereoisomers and impurities can arise during this synthesis, necessitating careful control to ensure purity and efficacy in pharmaceutical applications .
N,N-Didesmethyl Ulipristal's molecular structure features a steroid backbone typical of progestins, with specific functional groups that contribute to its biological activity. The structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
The stereochemistry of N,N-Didesmethyl Ulipristal plays a crucial role in its interaction with biological targets, affecting its pharmacodynamics .
N,N-Didesmethyl Ulipristal participates in various chemical reactions typical of steroid derivatives. These reactions include:
These reactions are essential for modifying the compound's properties to enhance its pharmacological profile or to study its metabolic pathways .
The mechanism of action of N,N-Didesmethyl Ulipristal primarily involves its role as a progesterone receptor antagonist. It competes with natural progesterone for binding to the receptor, thereby inhibiting progesterone-mediated signaling pathways.
This mechanism underlines its potential role in reproductive health applications.
The physical and chemical properties of N,N-Didesmethyl Ulipristal are crucial for its characterization and application:
These properties influence formulation strategies in pharmaceutical development.
N,N-Didesmethyl Ulipristal has several scientific applications:
N,N-Didesmethyl Ulipristal (CAS 244206-52-8) follows IUPAC nomenclature rules for steroidal derivatives. Its systematic name is (8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one [1] [2]. This name specifies:
The "N,N-didesmethyl" prefix indicates removal of two methyl groups from Ulipristal Acetate’s dimethylaminophenyl substituent, converting it to an aminophenyl moiety [1] [5].
N,N-Didesmethyl Ulipristal is a secondary metabolite of Ulipristal Acetate (C30H37NO4), generated via sequential oxidative demethylation catalyzed by cytochrome P450 3A4 [3] [6]. Key structural differences include:
Table 1: Structural Comparison with Ulipristal and Key Metabolites
Compound | R₁ (C11 position) | R₂ (C17 position) | Molecular Formula |
---|---|---|---|
Ulipristal Acetate | N(CH₃)₂ | OCOCH₃ | C₃₀H₃₇NO₄ |
N-Desmethyl Ulipristal* | NHCH₃ | OCOCH₃ | C₂₉H₃₅NO₄ |
N,N-Didesmethyl Ulipristal | NH₂ | OH | C₂₆H₃₁NO₃ |
Note: N-Desmethyl Ulipristal is an intermediate metabolite (CAS 159681-67-1) [1].
The absence of both N-methyl groups reduces steric bulk at C11, increasing molecular polarity. Concomitant hydrolysis of the C17 acetate to hydroxyl further enhances hydrophilicity [5] [7]. This structure correlates with reduced receptor binding affinity compared to the parent drug [6].
¹H and ¹³C NMR spectra confirm the structure through characteristic shifts:
¹³C NMR shows 26 distinct carbon signals, including:
HRMS data validate the molecular formula C₂₆H₃₁NO₃:
Table 2: Key Mass Spectral Fragments
m/z | Ion Composition | Fragment Origin |
---|---|---|
405.2304 | C₂₆H₃₁NO₃⁺ | Molecular ion [M+H]⁺ |
387.2201 | C₂₆H₂₉NO₂⁺ | [M+H-H₂O]⁺ |
268.1702 | C₁₉H₂₂NO⁺ | Steroid core + aminophenyl |
135.0804 | C₈H₉N⁺ | Protonated 4-aminophenyl radical |
IR spectroscopy (KBr pellet):
UV-Vis spectroscopy:
The primary amine functionality generates distinct spectral differences versus N-methylated precursors, providing a reliable marker for analytical differentiation [5] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7